TC Ask 10

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

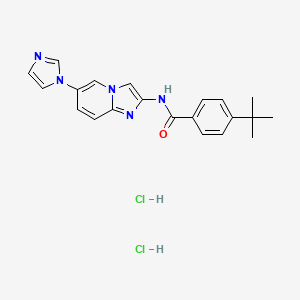

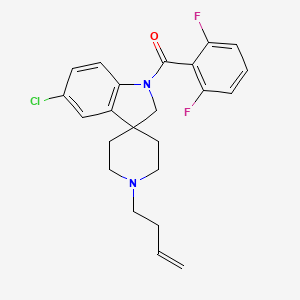

TC ASK 10: is a potent, selective, and orally active inhibitor of apoptosis signal-regulating kinase 1 (ASK1). It has an IC50 value of 14 nM, indicating its high efficacy in inhibiting ASK1 . ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, which plays a crucial role in stress and immune responses, making this compound a valuable compound for research in these areas .

Mechanism of Action

Target of Action

TC ASK 10 is a potent inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1) . ASK1 is a member of the MAP kinase family and plays a critical role in cellular stress responses . This compound displays selectivity for ASK1 over other kinases, including ASK2, MEKK1, TAK1, IKK β, ERK1, JNK1, p38 α, GSK-3 β, PKC θ, and B-raf .

Mode of Action

This compound interacts with ASK1 and inhibits its activity, with an IC50 value of 14 nM . This inhibition blocks the downstream phosphorylation of JNK1/p38, which are key mediators of the cellular stress response .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ASK1-P38/JNK pathway . ASK1 is an upstream regulator of P38 and JNK, and its inhibition by this compound prevents the activation of these kinases . This leads to a reduction in damaging inflammatory responses, reactive oxygen species-induced cell death, and fibrosis in multiple tissues .

Pharmacokinetics

This compound is orally bioavailable . .

Result of Action

The inhibition of ASK1 by this compound results in the blocking of downstream JNK1/p38 phosphorylation in cells . This can prevent damaging cellular responses associated with prolonged P38 or JNK activation, such as inflammatory responses, reactive oxygen species-induced cell death, and fibrosis .

Biochemical Analysis

Biochemical Properties

TC Ask 10 plays a significant role in biochemical reactions, particularly those involving ASK1 . It displays selectivity for ASK1 over other kinases, including ASK2, MEKK1, TAK1, IKK β, ERK1, JNK1, p38 α, GSK-3 β, PKC θ and B-raf . The nature of these interactions involves the inhibition of ASK1, thereby blocking downstream JNK1/p38 phosphorylation in cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily through its inhibition of ASK1 . By inhibiting ASK1, this compound influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to ASK1, leading to the inhibition of this kinase . This inhibition blocks downstream JNK1/p38 phosphorylation in cells, thereby influencing gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is orally bioavailable, suggesting its stability for in vitro or in vivo studies .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role as an ASK1 inhibitor

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TC ASK 10 involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridine structure. This is typically achieved through a cyclization reaction involving a substituted pyridine and an imidazole derivative. The final product, 4-(1,1-dimethylethyl)-N-[6-(1H-imidazol-1-yl)imidazo[1,2-a]pyridin-2-yl]benzamide dihydrochloride, is obtained through a series of purification steps, including recrystallization and chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

TC ASK 10 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the imidazole and pyridine rings. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can lead to the formation of N-oxides .

Scientific Research Applications

Chemistry

In chemistry, TC ASK 10 is used as a tool compound to study the inhibition of ASK1 and its downstream signaling pathways. It helps in understanding the role of ASK1 in various stress responses and cellular processes .

Biology

In biological research, this compound is employed to investigate the mechanisms of apoptosis and cell survival. It is particularly useful in studies involving pancreatic β cells, where it has been shown to inhibit streptozotocin-induced JNK activation .

Medicine

Medically, this compound has potential therapeutic applications in diseases where ASK1 is implicated, such as diabetes, neurodegenerative diseases, and cardiovascular disorders. Its ability to modulate stress and immune responses makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes. Its high selectivity and potency make it an essential component in various research and development activities .

Comparison with Similar Compounds

Similar Compounds

ASK2 Inhibitors: Similar to TC ASK 10 but with different selectivity profiles.

MEKK1 Inhibitors: Target another member of the MAP3K family but with broader kinase inhibition.

TAK1 Inhibitors: Inhibit a kinase involved in the same pathway but with different downstream effects.

Uniqueness

This compound is unique due to its high selectivity for ASK1 over other kinases, including ASK2, MEKK1, and TAK1. This selectivity reduces off-target effects and enhances its utility in research and potential therapeutic applications .

Properties

IUPAC Name |

4-tert-butyl-N-(6-imidazol-1-ylimidazo[1,2-a]pyridin-2-yl)benzamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O.2ClH/c1-21(2,3)16-6-4-15(5-7-16)20(27)24-18-13-26-12-17(8-9-19(26)23-18)25-11-10-22-14-25;;/h4-14H,1-3H3,(H,24,27);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKLFEDUYFZNBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN3C=C(C=CC3=N2)N4C=CN=C4.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[5-(6,13-dimethyl-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaenyl)-2-oxo-4-sulfanylidenepyrimidin-1-yl]methyl]-N-(2H-tetrazol-5-yl)furan-2-carboxamide](/img/structure/B605563.png)

![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B605564.png)

![(2E)-N,N-diethyl-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B605550.png)

![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605555.png)

![(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide](/img/structure/B605557.png)